molecular formula C13H12FN B578388 4-(3-Fluoro-4-methylphenyl)aniline CAS No. 1355247-93-6

4-(3-Fluoro-4-methylphenyl)aniline

Cat. No.: B578388
CAS No.: 1355247-93-6
M. Wt: 201.244
InChI Key: ZZOHEAHSODMRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Fluoro-4-methylphenyl)aniline” is a chemical compound with the linear formula C13H12FN . It is characterized by its aromatic ring containing a fluorine atom and an amino group.


Synthesis Analysis

The synthesis of “this compound” can be achieved by reacting 4-(3-Fluoro-4-methylphenyl)anilineethylbenzoyl chloride with aniline in the presence of a base.


Molecular Structure Analysis

The molecular weight of “this compound” is 201.24. The InChI code for this compound is InChI=1S/C13H12FN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3.


Physical and Chemical Properties Analysis

“this compound” is commonly referred to as a pale yellow solid. It has a melting point of 74-77°C and a boiling point of 246°C. This chemical compound is soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane.

Scientific Research Applications

1. Metabolic Pathways in Animals

Baldwin and Hutson (1980) explored the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats. Their study found that this compound is eliminated in the urine as 2-amino-4-chloro-5-fluorophenyl sulphate and other metabolites. This research is significant for understanding the metabolic pathways and excretion processes of fluoro-aniline compounds in animals (Baldwin & Hutson, 1980).

2. Fluorescence Quenching in Boronic Acid Derivatives

Geethanjali et al. (2015) conducted a study on fluorescence quenching of boronic acid derivatives, including aniline, in alcohols. The research sheds light on the molecular interactions and fluorescence properties of boronic acid-aniline systems, which is useful in the development of fluorescence-based sensors and analytical techniques (Geethanjali et al., 2015).

3. Antimicrobial Activity of Aniline Derivatives

Mistry, Desai, and Desai (2016) synthesized and tested various aniline derivatives for antimicrobial activity. Their study reveals the potential of aniline compounds in developing new antimicrobial agents, offering insights into the design of drugs targeting resistant bacteria and other pathogens (Mistry et al., 2016).

4. Vibrational Analysis in Material Science

Revathi et al. (2017) performed a vibrational analysis of various aniline compounds, including 4-fluoro-3-(trifluoromethyl)aniline. Their work is important for understanding the molecular structure and vibrational properties of these compounds, which is crucial in material science, especially in designing new materials with specific optical or electronic properties (Revathi et al., 2017).

Safety and Hazards

This chemical is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOHEAHSODMRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20742798
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-93-6
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20742798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.